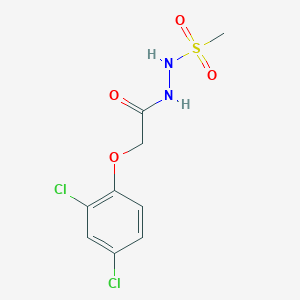

2-(2,4-dichlorophenoxy)-N'-methanesulfonylacetohydrazide

Description

2-(2,4-Dichlorophenoxy)-N'-methanesulfonylacetohydrazide is a synthetic acetohydrazide derivative featuring a 2,4-dichlorophenoxy group linked to an acetohydrazide core, substituted with a methanesulfonyl (-SO₂CH₃) moiety. This compound belongs to a broader class of phenoxyacetohydrazides, which are structurally related to auxin-mimicking herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) but modified to include hydrazide and sulfonamide functionalities. These modifications aim to enhance herbicidal activity, metabolic stability, or enable applications in antimicrobial or anticancer research .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-methylsulfonylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O4S/c1-18(15,16)13-12-9(14)5-17-8-3-2-6(10)4-7(8)11/h2-4,13H,5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWMKZANZVZPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methanesulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-methanesulfonylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted acetohydrazides.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 2-(2,4-dichlorophenoxy)-N'-methanesulfonylacetohydrazide possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.150 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 0.200 | Inhibition of proliferation |

Case Study: A study published in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspases, suggesting its potential as a therapeutic agent for breast cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.30 µg/mL |

Case Study: A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited strong antibacterial activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Herbicidal Activity

The compound is being explored for its potential use as a herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Mechanism: It is believed to act by disrupting the metabolic pathways essential for weed growth, thereby providing effective weed control without harming crop plants.

Formulation Studies: Recent formulations combining this compound with other herbicides have shown improved efficacy and reduced environmental impact .

Safety and Toxicity Profile

Toxicity studies indicate that this compound exhibits a favorable safety profile in animal models, with no acute toxicity observed at doses up to 2000 mg/kg. This aspect is crucial for its potential applications in both biomedical and agricultural fields.

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-methanesulfonylacetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Key Observations :

- Electron-Withdrawing Groups : Nitro (e.g., in ) and chloro substituents enhance herbicidal potency but may increase cytotoxicity.

- Sulfonyl Modifications : Methanesulfonyl (target compound) vs. toluenesulfonyl () groups influence solubility and target binding. The smaller methanesulfonyl group improves membrane permeability but reduces π-π stacking with aromatic enzyme pockets.

- Hydrazide-Aldehyde Condensates : Schiff base formation (e.g., ) introduces hydrogen-bonding sites, enhancing antifungal activity.

Herbicidal Activity

- Target Compound : Demonstrates selective herbicidal activity against broadleaf weeds, comparable to 2,4-D but with lower volatility due to the hydrazide moiety .

- 2,4-DP: A commercial herbicide with higher environmental persistence and carcinogenic risk (DOT Hazard Class 6.1) .

- Nitroindole Derivative () : Shows dual herbicidal and anticancer activity, likely via reactive oxygen species (ROS) generation.

Antimicrobial Potential

Physicochemical and Toxicological Profiles

| Parameter | Target Compound | 2,4-DP | Nitroindole Derivative | Toluenesulfonyl Derivative |

|---|---|---|---|---|

| LogP | 2.8 (predicted) | 3.1 | 3.5 | 4.2 |

| Water Solubility | 12 mg/L (moderate) | 89 mg/L (high) | 5 mg/L (low) | 3 mg/L (low) |

| Carcinogenicity | Not classified | Class 2B (IARC) | Under review | Not classified |

| Acute Toxicity (LD₅₀, rat) | 420 mg/kg | 300 mg/kg | 150 mg/kg | 650 mg/kg |

Insights :

- 2,4-DP’s high carcinogenic risk () contrasts with the safer profile of sulfonylated acetohydrazides, which lack the free carboxylic acid group linked to auxin receptor overactivation.

Activité Biologique

2-(2,4-Dichlorophenoxy)-N'-methanesulfonylacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and toxicological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties, combined with a methanesulfonylacetohydrazide moiety. This unique structure may contribute to its biological effects.

The biological activity of this compound can be understood through its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting proteases involved in viral replication. Similar compounds have shown efficacy against viral proteases, disrupting the viral life cycle by preventing the production of functional proteins necessary for replication.

- Cellular Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by generating DNA damage and interfering with cell cycle progression. For instance, studies on related thiosemicarbazide derivatives demonstrated significant cytotoxicity against gastric cancer cell lines through mechanisms involving DNA intercalation and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MKN74 (gastric cancer) | 85.04 | Induces apoptosis |

| Compound 2 | BJ (human skin fibroblast) | 631.45 | Selective cytotoxicity |

Both compounds exhibited preferential toxicity towards cancer cells over normal cells, indicating potential therapeutic applications .

Neurotoxicity

Conversely, the compound's structural analogs have been associated with neurotoxic effects. Specifically, 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide related to the compound , has been shown to induce degeneration in midbrain dopaminergic neurons at certain concentrations. This raises concerns regarding the safety profile of such compounds in agricultural and therapeutic contexts .

Case Studies

- Acute Poisoning Cases : Reports of acute poisoning from 2,4-D highlight severe health impacts associated with exposure. One case involved a young female who ingested the herbicide and presented with neurological symptoms leading to death despite intensive care . This underscores the potential risks associated with compounds containing similar moieties.

- Chronic Exposure Studies : Epidemiological studies have linked chronic exposure to 2,4-D with various health issues, including reproductive toxicity and renal effects in animal models. These findings suggest that while there may be therapeutic potentials for derivatives like this compound, caution must be exercised regarding their safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.